molecular formula C8H7ClO B1590299 5-Chloro-2-methylbenzaldehyde CAS No. 58966-34-0

5-Chloro-2-methylbenzaldehyde

Cat. No. B1590299
Key on ui cas rn: 58966-34-0
M. Wt: 154.59 g/mol
InChI Key: DDYTVUGYXUWXGN-UHFFFAOYSA-N
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Patent
US06242493B1

Procedure details

To 2-bromo-4-chloro toluene (20.0 g; 97.3 mmol) in 300 mL of THF at −78° C. was added n-BuLi 2.5M (40.8 mL) dropwise. After 20 min. 1-formylpiperidine (11.4 mL; 103.0 mmol) in 10 mL of THF was added dropwise. After 30 min the reaction mixture was brought to 0° C. and quenched with HCl (10%) and diluted with EtOAc. The organic phase was collected, dry and the solvent evaporated to yield 13.3 g (89%) of 5-chloro-2-methylbenzaldehyde. This crude aldehyde was mixed with 1.1 equivalent of triethyl phosphonoacetate in THF. Sodium hydride 80% (1.3 equivalent ) was added portionwise and 1 h later the reaction was quenched with 25% NH4Cl. The reaction mixture was diluted with EtOAc and the organic phase collected, dried and the solvent removed. The crude oil was purified on a short pad of silica gel using 5% EtOAc in hexane to afford 16.67 g of the title compound.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40.8 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
11.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH3:9].[Li]CCCC.[CH:15](N1CCCCC1)=[O:16]>C1COCC1>[Cl:8][C:6]1[CH:5]=[CH:4][C:3]([CH3:9])=[C:2]([CH:7]=1)[CH:15]=[O:16]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
BrC1=C(C=CC(=C1)Cl)C
Name
Quantity
40.8 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
11.4 mL
Type
reactant
Smiles
C(=O)N1CCCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 min the reaction mixture was brought to 0° C.
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched with HCl (10%)
ADDITION
Type
ADDITION
Details
diluted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic phase was collected
CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
ClC=1C=CC(=C(C=O)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 13.3 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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